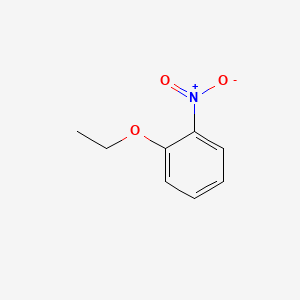

2-Nitrophenetole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLGESCVNJSAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060589 | |

| Record name | Benzene, 1-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS] | |

| Record name | 2-Nitrophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

610-67-3 | |

| Record name | 1-Ethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxynitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYNITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0268PNU8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Reaction Pathways Involving 2 Nitrophenetole

Strategic Approaches to 2-Nitrophenetole Synthesis

The primary route to this compound involves the electrophilic nitration of phenetole (B1680304). The key challenge in this synthesis is controlling the regioselectivity, as the ethoxy group directs the incoming nitro group to both the ortho and para positions.

Nitration Processes and Regioselectivity

The ethoxy group (-OEt) in phenetole is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This means that nitration yields a mixture of this compound and 4-nitrophenetole (B1664618). The distribution of these isomers is influenced by the reaction phase, the nature of the nitrating agent, and the presence of catalysts. dergipark.org.trnih.gov The arenium ion intermediate formed during ortho-substitution is stabilized by resonance, contributing to the formation of this compound. libretexts.org

Gas-phase nitration of aromatic compounds offers an alternative to traditional condensed-phase methods, often aiming to improve selectivity and reduce waste. ias.ac.in Studies on related aromatic compounds like phenol (B47542) and toluene (B28343) in the gas phase have elucidated fundamental mechanistic aspects applicable to phenetole. The reaction can be initiated by various nitrating species, including the nitronium ion (NO₂⁺) or nitrogen dioxide (NO₂). lookchem.comcopernicus.org

Theoretical studies on the gas-phase nitration of phenol, an analogue of phenetole, suggest that the reaction promoted by the NO₂⁺ electrophile may proceed through a single-electron transfer (SET) mechanism from the aromatic π-system to the nitronium ion before the formation of the σ-complex. nih.gov For highly activated substrates like anisole (B1667542) (methoxyphenetole), the gas-phase nitration rate can become limited by the collision frequency between the reactant molecules, a phenomenon also observed in some solution-phase reactions. lookchem.com The regioselectivity in the gas phase is influenced by the intrinsic electronic properties of the substrate, with the electron-donating ethoxy group favoring the formation of ortho and para isomers. libretexts.org High formation yields of nitrophenols have been reported from the gas-phase reactions of NO₃ radicals with phenols, suggesting this could be a significant pathway. copernicus.org

The most conventional method for synthesizing nitrophenetoles is through condensed-phase nitration, typically using a mixture of nitric acid and a strong acid like sulfuric acid. masterorganicchemistry.com This "mixed acid" system generates the highly reactive nitronium ion (NO₂⁺) in situ, which is the key electrophile. masterorganicchemistry.com For strongly activated rings, such as in phenol or phenetole, nitric acid alone can be sufficient for nitration. masterorganicchemistry.com

The reaction proceeds via the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. nih.gov Subsequent deprotonation restores aromaticity, yielding the nitrophenetole product. The ratio of this compound to 4-nitrophenetole is sensitive to reaction conditions. For instance, studies on the nitration of phenol show that the ortho/para isomer ratio is dependent on the solvent and the specific nitrating agent used. ijcce.ac.ir Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been used in liquid-liquid two-phase systems with dilute nitric acid to achieve highly selective nitration of phenols under mild conditions. researchgate.net

To enhance regioselectivity and adopt more environmentally benign conditions, various catalytic systems have been explored for the nitration of activated aromatic rings. ias.ac.in Solid acid catalysts, particularly zeolites, have been extensively studied. ias.ac.inuncw.edu

Zeolites offer shape-selective properties due to their well-defined pore structures, which can influence the distribution of isomers. uncw.edu For example, in the nitration of toluene, the use of zeolites like ZSM-5 and Zeolite-beta can significantly increase the yield of the para isomer compared to conventional solution nitration. ias.ac.inuncw.edu The regioselectivity in zeolite-catalyzed nitrations is often attributed to the pore size of the zeolite, which can sterically hinder the formation of the bulkier ortho-isomer inside the catalyst's channels. uncw.edu The loading level of the substrate within the zeolite pores can also affect the product distribution. researchgate.netconsensus.app Other heterogeneous catalysts, such as Fe³⁺-exchanged montmorillonite (B579905) clay ("Clayfen"), have also been used for selective nitration. ias.ac.in

Below is a table summarizing various catalytic systems used for the nitration of phenols, which provides insights into approaches applicable to phenetole.

| Catalyst System | Nitrating Agent | Key Observation | Reference |

|---|---|---|---|

| ZSM-5 Zeolite | Nitric Acid (60%) | Ortho/para selectivity is influenced by the amount of catalyst and solvent effects. | researchgate.netconsensus.app |

| Fe³⁺-exchanged Montmorillonite | Fuming HNO₃ / Acetic Anhydride | High para-selectivity (up to 92%) observed for chlorobenzene. | ias.ac.in |

| NH₄NO₃ / KHSO₄ | Ammonium Nitrate (B79036) | Regioselective ortho-nitration of various phenols in high yields. | dergipark.org.tr |

| Zeofen (Fe(NO₃)₃·9H₂O on HZSM-5) | Zeofen | Regioselective nitration of phenols and naphthols at room temperature. | researchgate.net |

| Tetrabutylammonium Bromide (TBAB) | Dilute Nitric Acid | Effective phase-transfer catalyst for selective nitration. | researchgate.net |

Utilization of Precursors and Derivatives in Synthesis

This compound serves as a valuable building block, particularly in the synthesis of heterocyclic compounds. Its nitro and ethoxy groups provide reactive handles for constructing complex molecular architectures through reactions like annulation.

Annulation reactions involving the direct use of 2-nitrophenols (the parent compound of this compound) have gained prominence as an atom-efficient strategy for synthesizing benzoxazoles. nih.gov This approach avoids the separate step of reducing the nitro group to an amine before cyclization. nih.gov

One notable method involves the reaction of 2-nitrophenols with aryl isothiocyanates in the presence of an iron(III) acetylacetonate (B107027) catalyst, elemental sulfur, and a base to afford 2-aminobenzoxazoles. nih.govrsc.org Another strategy employs an iron/sulfur redox catalyst system (e.g., FeCl₃·6H₂O and sulfur) for the one-step synthesis of 2-arylbenzoxazoles from 2-nitrophenols and aldehydes. jst.vn Furthermore, 2-benzyl benzoxazoles can be synthesized from 2-nitrophenols and styrenes using elemental sulfur and a base like DABCO. rsc.org

Derivatives of this compound are also employed in the synthesis of other heterocyclic systems like phenoxazines. For example, reacting 2-aminophenol (B121084) with 1,2-difluoro-4,5-dinitrobenzene (B1590526) yields a 2,3-dinitrophenoxazine derivative. nih.govacs.org In these highly activated systems, a nitro group can be selectively displaced by various nucleophiles. nih.govacs.org

The table below showcases examples of annulation reactions using 2-nitrophenol (B165410) derivatives to form heterocyclic products.

| Reactants | Catalyst/Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-Nitrophenols, Aryl Isothiocyanates | Fe(acac)₃, S₈, NaOH | 2-Aminobenzoxazoles | Direct use of nitroarenes, avoiding pre-reduction. | nih.govrsc.org |

| 2-Nitrophenols, Aldehydes | FeCl₃·6H₂O, S₈ | 2-Arylbenzoxazoles | One-step redox and condensation reaction. | jst.vn |

| 2-Nitrophenols, Styrenes | S₈, DABCO | 2-Benzyl Benzoxazoles | Rare example of divergent synthesis from nitroarenes. | rsc.org |

| 2-Aminophenol, 1,2-Difluoro-4,5-dinitrobenzene | Na₂CO₃ | 2,3-Dinitrophenoxazines | Synthesis of functionalized phenoxazines. | nih.govacs.org |

| 2-Nitroarylethanols | Blue light, Base, Diboron reagent | Indoles, Oxindoles | Metal- and photocatalyst-free intramolecular annulation. | nih.gov |

Precursors for Heterocycles

The primary role of this compound in heterocyclic synthesis is as a stable starting material for the generation of o-phenetidine (B74808) (2-ethoxyaniline). The reduction of the nitro group in this compound to an amine is a foundational step, typically achieved through catalytic hydrogenation with reagents like Raney nickel or iron filings. chemicalbook.comchemicalbook.comchemdad.com The resulting o-phenetidine, possessing both a nucleophilic amine and an ethoxy group on an aromatic ring, is a versatile building block for various heterocyclic systems.

Benzoxazole (B165842) Synthesis: Benzoxazoles are an important class of heterocycles with applications in materials science and pharmaceuticals. While many syntheses start with o-aminophenols, the underlying principles can be applied to o-phenetidine precursors. For example, methods involving the reductive coupling and annulation of o-nitrophenols with aldehydes or styrenes can be adapted. rsc.orgresearchgate.netorganic-chemistry.org A common strategy involves the reaction of an o-substituted aniline, such as o-phenetidine, with a suitable carbon source like an aldehyde or carboxylic acid derivative, often under acidic or high-temperature conditions to promote cyclization. clockss.orggoogle.com

Phenoxazine (B87303) Synthesis: Phenoxazines are tricyclic heterocyclic compounds with applications as dyes, redox indicators, and scaffolds in medicinal chemistry. researchgate.netnih.gov Their synthesis often involves the condensation of 2-aminophenol derivatives. nih.govacs.orgnih.gov The synthesis of a phenoxazine core using o-phenetidine would typically involve a reaction where the amino group acts as a nucleophile to form the central oxazine (B8389632) ring.

Reductive cyclization is a powerful strategy for forming N-heterocycles from nitroarenes. unimi.itresearchgate.net These reactions, often catalyzed by transition metals like palladium or molybdenum, utilize a reductant to convert the nitro group and facilitate an intramolecular C-N bond formation. nih.govresearchgate.net While direct reductive cyclization of this compound involving the ethoxy group is not common, its conversion to o-phenetidine opens up numerous subsequent cyclization pathways.

| Starting Material | Key Reagent(s) | Heterocyclic Product Class | General Principle | Citation |

|---|---|---|---|---|

| o-Phenetidine (from this compound) | Aldehydes, Carboxylic Acids | Benzoxazoles | Condensation followed by cyclization/dehydration. | organic-chemistry.orgclockss.org |

| o-Phenetidine (from this compound) | Substituted Catechols/Quinones | Phenoxazines | Condensation and oxidative cyclization. | nih.govacs.org |

| o-Nitrophenols (analogue) | Styrenes, Sulfur, DABCO | Benzoxazoles | Reductive annulation. | rsc.orgresearchgate.net |

| Substituted Nitroarenes (general class) | CO, Palladium catalyst | N-Heterocycles (e.g., Indoles, Carbazoles) | Catalytic deoxygenative/reductive cyclization. | unimi.itnih.gov |

Role in Pharmaceutical Synthesis

This compound's role in pharmaceutical synthesis is primarily as a chemical intermediate. Its direct incorporation into a final drug product is not widely documented. Instead, its value lies in its conversion to o-phenetidine. chemicalbook.comchemicalbook.com Phenetidine isomers are recognized as important intermediates in the manufacturing of various dyes and pharmaceutical agents. wikipedia.org

For instance, the related isomer, p-phenetidine, is a well-known metabolite and intermediate in the synthesis of drugs like phenacetin (B1679774) and bucetin. wikipedia.org While o-phenetidine does not lead to the same products, its structural motif is valuable. It is used in the synthesis of acetophenetidin and other chemical products. chemicalbook.comchemdad.com The availability of this compound as a stable starting material makes its derivative, o-phenetidine, an accessible building block for creating more complex molecules in drug discovery programs.

Mechanistic Investigations of this compound Reactions

The photochemical behavior of this compound is fundamentally different from that of 2-nitrophenol due to the substitution of the acidic phenolic proton with an ethyl group. This structural change blocks key intramolecular reaction pathways that dominate the photolysis of 2-nitrophenol.

Photo-induced Reactions and Photolysis Mechanisms

Upon absorption of UV light, nitroaromatic compounds can undergo several photochemical reactions. tandfonline.com General pathways include the cleavage of the carbon-nitro (C–NO₂) bond or hydrogen abstraction by the excited nitro group. tandfonline.comtandfonline.com For this compound, photolysis would likely proceed through mechanisms common to other nitroarenes that lack an ortho-hydroxyl group, such as the formation of various radical species.

This contrasts sharply with 2-nitrophenol, where the presence of the adjacent hydroxyl group enables specific intramolecular processes that dictate its photochemical fate. acs.orglongdom.org

Secondary Organic Aerosol (SOA) Formation from Photolysis

Nitrophenols are recognized as significant contributors to atmospheric brown carbon and can form secondary organic aerosols (SOA) upon photolysis. mdpi.comsdu.edu.cnresearchgate.net Laboratory studies on 2-nitrophenol have shown that its direct photolysis under simulated solar radiation leads to rapid SOA formation, with observed aerosol yields in the range of 18–24%. mdpi.comresearchgate.net

The proposed mechanism for 2-nitrophenol involves an initial intramolecular hydrogen transfer from the hydroxyl group to the nitro group, which generates nitrous acid (HONO) and a biradical species. mdpi.com This biradical can then react with molecular oxygen to form highly oxygenated, low-volatility compounds that condense to form aerosol particles. mdpi.comresearchgate.net

This primary mechanism is not available to this compound due to the absence of the phenolic proton. While photolysis of this compound can still generate radical intermediates through other pathways (e.g., C-NO₂ bond cleavage), their potential to form SOA has not been extensively studied. The general photolysis of larger organic molecules that partition between gas and particle phases is known to affect SOA formation and lifetime, but specific data for this compound is lacking. copernicus.orgnasa.gov

| Compound | Experimental Condition | Observed SOA Yield | Proposed Key Mechanistic Step | Citation |

|---|---|---|---|---|

| 2-Nitrophenol | Simulated solar radiation, no NOx, no OH scavenger | 18%–24% | Intramolecular H-transfer from -OH to -NO₂ | mdpi.comresearchgate.net |

| 2-Nitrophenol | Photolysis in a quartz glass simulation chamber | Rapid aerosol formation | Formation of biradicals reacting with O₂ | mdpi.comresearchgate.net |

Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred between a donor and an acceptor group within the same molecule after electronic excitation. This process typically occurs in molecules containing an intramolecular hydrogen bond, such as that between the hydroxyl and nitro groups in 2-nitrophenol. The transfer results in the formation of a transient tautomer (a keto-form or aci-form), which has a distinct, red-shifted fluorescence emission.

This compound, which has an ethoxy group (–O–CH₂CH₃) in place of the hydroxyl group (–OH), lacks the acidic proton necessary to form the required intramolecular hydrogen bond and to act as a proton donor. Consequently, This compound does not undergo Excited-State Intramolecular Proton Transfer. This represents a critical mechanistic divergence from 2-nitrophenol, for which ESIPT is a primary and extensively studied de-excitation pathway. rsc.org

Advanced Spectroscopic and Computational Characterization of 2 Nitrophenetole

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different vibrational modes.

For 2-Nitrophenetole (also known as 1-ethoxy-2-nitrobenzene), the IR spectrum provides key information about its functional groups. The spectrum is characterized by vibrations of the nitro group (NO₂), the ether linkage (C-O-C), and the aromatic ring. An available infrared spectrum for this compound from the Coblentz Society collection, while measured on a dispersive instrument, offers valuable data on its vibrational modes. nist.gov

Interactive Data Table: Key Infrared Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) |

| ~1525 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~1260 | Aryl-O stretch (ether) |

| ~1040 | Alkyl-O stretch (ether) |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2980 | Aliphatic C-H stretch (ethyl group) |

Note: The assignments are based on typical group frequencies and data from the NIST Chemistry WebBook. nist.gov The exact peak positions can vary based on the sample state and measurement conditions.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information.

Detailed experimental Raman spectra specifically for this compound are not widely available in the published literature. However, extensive studies on 2-Nitrophenol (B165410) offer a basis for predicting the expected Raman-active modes. nih.govarxiv.org For 2-Nitrophenol, prominent Raman peaks are observed for the nitro group vibrations and various ring-breathing modes. arxiv.org It is expected that this compound would exhibit similar features, with additional peaks corresponding to the vibrations of the ethyl group. A study on nitrophenol isomers identified characteristic Raman peaks for o-nitrophenol at 1134 cm⁻¹ and 1232 cm⁻¹, which are attributed to C-H deformation modes. arxiv.org

Interactive Data Table: Predicted Raman Active Modes for this compound (by analogy with 2-Nitrophenol)

| Wavenumber (cm⁻¹) | Predicted Vibrational Assignment |

| ~1340-1350 | Symmetric NO₂ stretch |

| ~1600 | Aromatic ring C=C stretch |

| ~1000 | Aromatic ring breathing mode |

| ~2900-3000 | C-H stretch (ethyl group) |

Experimental Techniques and Data Analysis

The acquisition of high-quality vibrational spectra relies on standardized experimental procedures. For FTIR analysis, a common method involves preparing a potassium bromide (KBr) pellet containing a small amount of the solid sample. nih.gov The spectrum is then recorded over a range, typically 400-4000 cm⁻¹, with a specified resolution. nih.gov For Raman spectroscopy, a sample can be analyzed in solid form or in solution using a micro-Raman spectrometer with a laser excitation source. nih.gov

Data analysis involves assigning the observed spectral bands to specific molecular vibrations. This is often aided by computational methods, such as Density Functional Theory (DFT), which can calculate the optimized geometry and vibrational frequencies of the molecule. nih.gov These theoretical calculations provide a basis for assigning experimental peaks and understanding the nature of the vibrational modes.

Ultrafast Spectroscopy Investigations

Ultrafast spectroscopy employs extremely short laser pulses (on the order of femtoseconds) to probe the dynamics of molecules on their natural timescales. This allows for the direct observation of electronic transitions and subsequent relaxation processes.

Electronic Dynamics

Upon absorption of UV or visible light, molecules are promoted to an excited electronic state. The subsequent events, such as internal conversion, intersystem crossing, and charge transfer, occur on femtosecond to picosecond timescales.

While specific ultrafast transient absorption studies on this compound are not readily found, the photodynamics of 2-Nitrophenol have been extensively investigated and provide a valuable comparative model. thermofisher.comnih.govchemicalbook.com In 2-Nitrophenol, excitation leads to a state with significant charge-transfer character, from the hydroxyl group to the nitro group. thermofisher.com This is followed by complex relaxation dynamics, including excited-state intramolecular proton transfer (ESIPT) and intersystem crossing to triplet states. nih.govchemicalbook.com

For this compound, which lacks the acidic proton of the hydroxyl group, the ESIPT pathway is blocked. Its electronic dynamics would be expected to be more similar to nitrobenzene, which also undergoes ultrafast intersystem crossing to triplet states following photoexcitation. escholarship.orgarxiv.orgnih.gov The presence of the ethoxy group, an electron-donating group, will influence the charge-transfer character of the excited states and potentially alter the rates and pathways of relaxation compared to nitrobenzene.

Vibrational Structures

Femtosecond Stimulated Raman Spectroscopy (FSRS) is an advanced technique that can track changes in the vibrational structure of a molecule as it evolves in an excited electronic state. This provides a "structural movie" of the photochemical process.

There are no FSRS studies available for this compound. However, research on nitrophenols has demonstrated the power of this technique. thermofisher.comnist.gov For instance, in nitrophenolates, FSRS has been used to track the dynamics of nitro-group twisting and solvation on molecular timescales. thermofisher.com These studies reveal how the electronic excitation is coupled to specific nuclear motions within the molecule. For this compound, FSRS could potentially reveal the dynamics of the ethoxy and nitro groups following photoexcitation, providing insights into how these functional groups influence the relaxation pathways.

Excited-State Dynamics

The behavior of this compound in its electronically excited states dictates its photochemical properties. Upon absorption of light, the molecule transitions to an excited state, initiating a series of rapid relaxation processes. Studies on analogous nitroaromatic compounds, such as 2-nitrophenol, reveal that these dynamics are complex and occur on ultrafast timescales, often involving intramolecular proton transfer, intersystem crossing to triplet states, and conformational changes. nih.govnih.govuottawa.ca For instance, in o-nitrophenol, excitation leads to dynamics dominated by intramolecular proton transfer, followed by internal conversion back to the ground state. nih.gov The presence of the nitro group in many aromatic systems is known to facilitate efficient intersystem crossing, often in the sub-picosecond timescale. acs.org While direct experimental data on the excited-state dynamics of this compound are not extensively detailed in the available literature, the principles observed in structurally similar molecules like 2-nitrophenol and nitronaphthalene derivatives provide a foundational understanding of the likely decay pathways. nih.govacs.org These pathways are crucial in determining the compound's photostability and potential to form photochemical products.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to elucidate the structural and electronic properties of molecules like this compound from a theoretical standpoint. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer deep insights that complement experimental findings.

DFT is a widely used computational method for investigating the electronic structure of many-body systems. It is effective for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. arxiv.orgstackexchange.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. stackexchange.comyoutube.com For this compound, this involves calculating the total electronic energy at various atomic arrangements to find the configuration with the minimum energy. This optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this compound are not detailed in the provided search results, DFT calculations on related phenol (B47542) derivatives have been successfully performed using functionals like B3LYP with basis sets such as 6-31+G(d,p) to achieve reliable ground-state geometries. tandfonline.com The optimization process continues iteratively until the forces on the atoms are negligible and the energy has reached a minimum. youtube.com

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing molecular reactivity, kinetic stability, and optical properties. wuxiapptec.comresearchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. wuxiapptec.com For aromatic nitro compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the electron-withdrawing nitro group. researchgate.net DFT calculations are a standard method for determining the energies of these orbitals and visualizing their spatial distribution. researchgate.net

Table 1: Illustrative Frontier Orbital Data for a Related Nitroaromatic Compound This table demonstrates the type of data obtained from DFT calculations for a related compound, 4-nitrophenol (B140041), as specific values for this compound were not available in the search results.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

| Energy Gap (ΔE) | 3.76 |

Data based on calculations for 4-nitrophenol. researchgate.net

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. acs.org The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. youtube.com For a molecule like this compound, the ESP surface would likely show a high negative potential around the oxygen atoms of the nitro group and the ether oxygen, with positive potential near the hydrogen atoms of the aromatic ring. researchgate.netacs.org

Ab initio (Latin for "from the beginning") molecular orbital methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. wayne.edu These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT. researchgate.net

Investigations on related molecules like 2-nitrophenol have utilized ab initio calculations to study intramolecular hydrogen bonding and molecular geometry. acs.org Such studies provide benchmark data that can be used to assess the accuracy of other computational methods. For this compound, ab initio investigations could precisely determine its electronic structure, vibrational frequencies, and the energies of different conformational isomers, offering a detailed and fundamental understanding of its molecular properties.

Molecular Dynamics Simulations (Implicit and Explicit Solvent Models)

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic behavior of this compound in various solvent environments. These simulations can elucidate thermodynamic and transport properties, as well as detailed molecular interactions over time. The choice between implicit and explicit solvent models is a critical aspect of these simulations, each offering a trade-off between computational cost and accuracy.

Implicit Solvent Models:

Implicit solvent models, such as the Generalized Born (GB) model or the Poisson-Boltzmann (PB) method, represent the solvent as a continuous medium with average properties like the dielectric constant. This approach significantly reduces the number of particles in the simulation, making it computationally efficient for exploring long-timescale phenomena or for high-throughput screening. For this compound, an implicit solvent model could be employed to rapidly assess conformational preferences and estimate the free energy of solvation in different solvents.

Explicit Solvent Models:

In contrast, explicit solvent models treat each solvent molecule individually. This method provides a more realistic and detailed picture of the solute-solvent interactions, including specific hydrogen bonding and the precise structure of the solvation shell. For this compound, an explicit solvent simulation, for instance in a box of water or an organic solvent, would be crucial for understanding the specific orientation of solvent molecules around the nitro and ethoxy groups and how these interactions influence the conformational dynamics of the molecule.

Research Findings from Analogous Systems:

Studies on related molecules like 2-nitrophenyl octyl ether (NPOE) using MD simulations have provided valuable insights. nih.govresearchgate.net For instance, simulations of NPOE have successfully calculated thermodynamic properties like mass density and enthalpy of vaporization, which were in good agreement with experimental data. nih.gov These studies also probed the structural details of the liquid, such as radial distribution functions and dihedral angle distributions, to understand intermolecular interactions. nih.gov A key finding for NPOE was its significantly slower dynamic response compared to smaller nitroaromatics like nitrobenzene, a behavior that would likely be mirrored in this compound due to the presence of the ethyl group. nih.gov

Furthermore, simulations involving ions dissolved in NPOE have detailed the solvation mechanisms, showing how the positive and negative ends of the molecular dipole orient to solvate cations and anions, respectively. nih.gov Such insights are critical for understanding the role of this compound in processes like ion transfer at liquid-liquid interfaces.

Hypothetical Data for this compound MD Simulations:

The following table presents hypothetical, yet plausible, data that could be obtained from MD simulations of this compound in different solvent models. The values are based on trends observed for similar nitroaromatic compounds.

| Property | Implicit Solvent (Water) | Explicit Solvent (Water) | Explicit Solvent (Octanol) |

| Solvation Free Energy (kcal/mol) | -8.5 | -9.2 | -7.8 |

| Dipole Moment (Debye) | 4.2 | 4.5 | 4.0 |

| Radius of Gyration (Å) | 3.5 | 3.6 | 3.7 |

| Solvent Accessible Surface Area (Ų) | 210 | 205 | 215 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations for Cluster Environments

Quantum chemical calculations are indispensable for investigating the electronic structure and energetic properties of molecular clusters. For this compound, these calculations can reveal the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the formation and stability of clusters.

Methodologies:

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular clusters due to its balance of accuracy and computational cost. Time-dependent DFT (TD-DFT) can be further employed to investigate the excited-state properties of these clusters, which is crucial for understanding their photochemical behavior. researchgate.netrsc.orgbohrium.comrsc.org

Cluster Environments:

The study of this compound in cluster environments, for example, with water molecules or other this compound molecules, can provide fundamental insights into its condensed-phase behavior. Calculations on these clusters can determine optimized geometries, interaction energies, and vibrational frequency shifts upon cluster formation.

Insights from Related Research:

Research on the photochemistry of nitrophenols has utilized quantum chemical calculations to understand how intermolecular interactions within clusters can influence their photodynamics. mdpi.com For instance, calculations on 2-nitrophenol clusters have helped to elucidate the competition between intramolecular and intermolecular hydrogen bonding. mdpi.com These studies have shown that the solvent environment can significantly affect electronic structure and reactivity. researchgate.netrsc.orgbohrium.comrsc.org For example, explicit solvent calculations for 2,4-dinitrophenol (B41442) suggested that strong interactions with solvent molecules in the excited state enhance its reactivity. researchgate.netrsc.orgbohrium.comrsc.org While the solvent effects on the electronic structure of 2-nitrophenol were found to be minimal in one study, the methodology highlights the importance of considering specific molecular interactions. researchgate.netrsc.orgbohrium.comrsc.org

Hypothetical Quantum Chemical Data for a this compound Dimer:

The following table presents hypothetical data from a DFT calculation on a parallel-displaced dimer of this compound, which would be a common configuration in a cluster environment.

| Parameter | Value |

| Interaction Energy (kcal/mol) | -5.2 |

| Intermolecular Distance (Å) | 3.4 |

| Dipole Moment of Dimer (Debye) | 0.5 |

| HOMO-LUMO Gap (eV) | 4.1 |

This table presents hypothetical data for illustrative purposes.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified detailed outline. The search for research findings on the atmospheric transformations, bioremediation, and specific metabolic pathways of this compound did not yield sufficient data to create a scientifically accurate and thorough article as requested.

The available research predominantly focuses on the related compound, 2-Nitrophenol . While structurally similar, the chemical and biological properties of 2-Nitrophenol and this compound differ significantly due to the presence of a hydroxyl group in the former and an ethoxy group in the latter. This structural difference is critical and means that the environmental fate, degradation mechanisms, and enzymatic pathways are not interchangeable.

Specifically, there is a lack of detailed research findings for this compound in the following key areas outlined in the request:

Atmospheric Transformations and Sinks: No specific studies were found detailing the gas-phase degradation, aqueous-phase degradation, or secondary organic aerosol formation potential of this compound.

Bioremediation and Microbial Degradation: There is no available information on the bacterial metabolism of this compound, including specific oxidative and reductive catabolic pathways.

Therefore, to ensure scientific accuracy and strictly adhere to the user's instructions, an article on "this compound" covering the requested topics cannot be produced. Generating content would require extrapolating data from a different compound, which would be scientifically unsound and misleading.

Environmental Fate, Degradation Pathways, and Remediation Strategies for 2 Nitrophenetole

Advanced Oxidation Processes (AOPs) for 2-Nitrophenetole Remediation

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to destroy recalcitrant organic pollutants. acs.orgconicet.gov.ar These processes are highly effective for treating wastewater contaminated with nitroaromatic compounds that are resistant to conventional biological treatments. conicet.gov.ardss.go.th

Common AOPs include:

H₂O₂/UV: The photolysis of hydrogen peroxide with ultraviolet light generates hydroxyl radicals.

TiO₂/UV Photocatalysis: Titanium dioxide, a semiconductor, acts as a photocatalyst. When irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. acs.orgdss.go.th

Fenton and Photo-Fenton: These processes use a mixture of hydrogen peroxide and ferrous ions (Fe²⁺) to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

AOPs can mineralize organic compounds to CO₂, water, and inorganic ions. Studies on phenols and nitrophenols have shown high degradation rates using these technologies. dss.go.thepa.gov A key advantage of heterogeneous photocatalysis (like TiO₂/UV) is that it has been shown to prevent the formation of toxic nitro-intermediates, which can sometimes occur in homogeneous AOPs when nitrate (B79036) ions are present in the water. dss.go.thacs.org

Photocatalytic Degradation

There is currently no available scientific literature detailing the photocatalytic degradation of this compound. Studies on related compounds like 2-nitrophenol (B165410) suggest that photocatalysis using semiconductors such as titanium dioxide (TiO₂) can be an effective degradation method. nih.govresearchgate.netcnr.it This process typically involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its cleavage and eventual mineralization. researchgate.net Research on 2-nitrophenol has explored the use of various light sources, including visible light, and different photocatalyst formulations to enhance degradation efficiency. nih.govresearchgate.net However, without specific studies on this compound, its susceptibility to this degradation pathway, the optimal conditions, and the resulting byproducts remain unknown.

Electrochemical Oxidation

Specific data regarding the electrochemical oxidation of this compound is not found in the available scientific literature. The electrochemical oxidation of other phenolic compounds has been investigated as a water treatment technology. nih.govmdpi.com This process involves the direct or indirect oxidation of pollutants at an electrode surface. For many phenolic compounds, this can lead to the formation of quinone-like structures and, under ideal conditions, complete mineralization to carbon dioxide and water. nih.gov The efficiency of electrochemical oxidation is dependent on electrode material, pH, and the presence of supporting electrolytes. The electrochemical behavior of this compound, including its oxidation potential and degradation products, has yet to be determined.

Gamma Irradiation for Decomposition

No specific research has been published on the decomposition of this compound using gamma irradiation. Studies on the gamma irradiation of 2-nitrophenol in aqueous solutions have shown that it can be an effective method for degradation. nih.govtandfonline.com In these studies, gamma rays generate reactive species in the water, such as hydroxyl radicals, which then decompose the organic molecule. nih.govtandfonline.com The degradation efficiency is influenced by the absorbed dose of radiation and the initial concentration of the pollutant. tandfonline.com The decomposition byproducts and the potential toxicity of the irradiated solution are critical aspects that have been evaluated for 2-nitrophenol but remain uninvestigated for this compound. nih.gov

Adsorption-Based Removal Mechanisms

Adsorbent Materials and Efficiency

There is a lack of studies focused specifically on the adsorption of this compound. Research into the removal of other nitrophenols has identified various effective adsorbent materials. These include:

Carbon-based materials: Activated carbon and carbon nanotubes have shown significant efficiency in adsorbing nitrophenols from aqueous solutions. researchgate.net

Zeolites: Both natural and synthetic zeolites have been used, with their performance often linked to their hydrophobic/hydrophilic properties and pore structure. zeocat.esacs.org

Metal-Organic Frameworks (MOFs): Materials like ZIF-8 have demonstrated high adsorption capacities for nitrophenols due to their large surface area and tunable properties. mdpi.com

Novel Composites: Composites such as Fe₃O₄-κ-carrageenan/MIL-125(Ti) have been developed to enhance adsorption capacity and allow for magnetic separation of the adsorbent. nih.gov

The efficiency of these materials for this compound removal would need to be experimentally determined.

Influence of Environmental Parameters on Adsorption

The influence of environmental parameters on the adsorption of this compound has not been documented. For related nitrophenolic compounds, several factors are known to significantly affect the adsorption process:

pH: The pH of the solution is a critical parameter as it influences the surface charge of the adsorbent and the speciation of the adsorbate. For nitrophenols, adsorption is often optimal at a pH below their pKa value, where they exist in a non-ionized, molecular form. mdpi.comeeer.org

Temperature: Temperature can affect both the adsorption kinetics and equilibrium. The process can be either endothermic or exothermic, influencing whether adsorption capacity increases or decreases with temperature. eeer.org

Initial Concentration: Generally, the adsorption capacity increases with the initial pollutant concentration, as a higher concentration gradient provides a greater driving force for mass transfer. nih.gov

Ionic Strength: The presence of salts in the solution can influence adsorption by affecting the solubility of the organic compound (salting-out effect) or by competing for adsorption sites. nih.gov

Without experimental data for this compound, predictions about how these parameters would influence its adsorption remain speculative.

Analytical Methodologies for the Detection and Quantification of 2 Nitrophenetole and Its Metabolites

Chromatographic Techniques

Chromatographic methods are powerful tools for separating and identifying components within a mixture. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the gold standards for the analysis of organic pollutants like 2-Nitrophenetole.

Gas chromatography-mass spectrometry is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds. While specific GC-MS methods for this compound are not extensively documented in publicly available literature, methods for other nitrophenols are well-established and can be adapted. For instance, the analysis of nitrophenols often involves derivatization to improve volatility and chromatographic behavior, although underivatized analysis is also possible.

Key aspects of GC-MS analysis applicable to this compound would likely include:

Sample Preparation: Extraction from the sample matrix (e.g., water, soil) using liquid-liquid extraction or solid-phase extraction (SPE).

Derivatization: Optional, but may be necessary to improve peak shape and sensitivity.

Chromatographic Separation: Utilizing a capillary column with a suitable stationary phase to separate this compound from other compounds.

Mass Spectrometric Detection: Providing identification based on the mass-to-charge ratio of the compound and its fragments, as well as quantification.

A study on the analysis of various nitrophenols using GC-MS provides a framework that could be optimized for this compound. The conditions used for related compounds suggest that a non-polar or medium-polarity column would be suitable for separation, with electron ionization (EI) being a common mode for mass spectrometric detection.

Regarding its metabolites, GC-MS is a valuable tool for identifying and quantifying metabolic products. For structurally similar compounds, metabolic pathways often involve reduction of the nitro group and hydroxylation. Therefore, potential metabolites of this compound could include 2-aminophenetole and hydroxylated derivatives. GC-MS analysis of these metabolites would likely require derivatization to analyze the polar amino and hydroxyl groups.

High-performance liquid chromatography is a versatile technique suitable for a wide range of organic compounds, including those that are not sufficiently volatile for GC analysis. HPLC methods have been developed for the simultaneous determination of various nitrophenols in environmental and biological samples. tbzmed.ac.irresearchgate.nettbzmed.ac.ir

An isocratic HPLC method for the determination of phenol (B47542) and several nitrophenols has been developed, which could be adapted for this compound. chromatographyonline.com This method utilized a monolithic column and UV detection. The separation of nitrophenols is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol.

A proposed HPLC method for this compound could involve the following parameters, extrapolated from methods for similar compounds:

| Parameter | Suggested Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis or Mass Spectrometry (LC-MS) |

| Wavelength (UV) | Determined by the absorption maximum of this compound |

The metabolism of 2-nitroanisole, a compound structurally similar to this compound, has been shown to yield 2-nitrophenol (B165410) as a major metabolite. The further metabolism of 2-nitrophenol leads to the formation of conjugates such as glucuronides and sulfates. cdc.gov It is plausible that this compound follows a similar metabolic pathway, initially being metabolized to 2-nitrophenol, which is then further conjugated. HPLC is an excellent technique for the analysis of these polar, non-volatile metabolites.

Electrochemical Sensing Methods

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative for the detection of nitroaromatic compounds. rsc.orgrsc.org These methods are based on the electrochemical reduction of the nitro group on the surface of a modified electrode.

While there is a lack of studies on electrochemical sensors specifically for this compound, extensive research has been conducted on sensors for 2-nitrophenol. rsc.orgrsc.orgresearchgate.netresearchgate.net The principles and materials used in these sensors could be directly applicable to the detection of this compound.

The development of an electrochemical sensor for this compound would likely involve the modification of a working electrode (e.g., glassy carbon electrode) with nanomaterials to enhance its electrocatalytic activity towards the reduction of the nitro group. Various materials have been successfully used for the detection of 2-nitrophenol, including:

Metal Oxides: Zinc oxide (ZnO) and ruthenium oxide (RuO2) nanoparticles have been used to modify glassy carbon electrodes for the selective detection of 2-nitrophenol. rsc.org

Layered Double Hydroxides: Mg/Fe layered double hydroxides have demonstrated excellent electrocatalytic activity for the reduction of 2-nitrophenol. researchgate.net

The characterization of such a sensor would involve techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) to evaluate the electrochemical properties and performance of the modified electrode.

The performance of an electrochemical sensor is evaluated based on several key parameters. For a hypothetical this compound sensor based on existing technology for 2-nitrophenol, the expected performance characteristics are summarized below.

| Parameter | Expected Performance (based on 2-nitrophenol sensors) | Reference |

| Sensitivity | High sensitivity in the µA/µM range | rsc.orgresearchgate.net |

| Linear Dynamic Range | Wide linear range, potentially from nanomolar to micromolar concentrations | rsc.orgresearchgate.net |

| Detection Limit | Low detection limits, potentially in the nanomolar or even picomolar range | rsc.org |

These parameters are determined by constructing a calibration curve of the current response versus the concentration of the analyte.

A crucial step in sensor development is the validation of its applicability in real-world samples. For a this compound sensor, this would involve testing its performance in matrices such as industrial wastewater or environmental water samples. researchgate.netresearchgate.net The analysis of real samples often requires a sample pretreatment step to remove interfering substances. The standard addition method is commonly used to evaluate the accuracy and reliability of the sensor in complex matrices.

Spectrophotometric Approaches (UV-Vis)

Ultraviolet-visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the quantitative analysis of organic compounds. This method relies on the principle that molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light, causing the excitation of these electrons to higher anti-bonding molecular orbitals. The wavelength of maximum absorbance (λmax) is characteristic of a particular chemical structure, and the amount of light absorbed is proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.

For aromatic nitro compounds, UV-Vis spectroscopy can be a valuable tool. The electronic transitions, typically π → π* and n → π*, in the chromophoric nitro group (-NO2) and the benzene (B151609) ring give rise to distinct absorption bands in the UV-Vis spectrum. The position and intensity of these bands can be influenced by the solvent, the pH of the solution, and the presence of other substituents on the aromatic ring.

Similarly, the metabolites of nitroaromatic compounds, which often involve the reduction of the nitro group to an amino group (-NH2), exhibit different spectral characteristics. The resulting aromatic amines also have distinct absorption spectra that can be used for their detection and quantification.

Therefore, while spectrophotometric approaches are theoretically applicable, the absence of specific λmax values, molar absorptivity coefficients, and validated analytical methods in the reviewed sources prevents a detailed discussion and the presentation of data tables for this compound and its metabolites. Further experimental research would be required to establish these parameters and develop validated UV-Vis spectrophotometric methods for their quantification.

Applications and Industrial Significance in Advanced Materials and Chemical Synthesis

Intermediate in Organic Synthesis

The principal application of 2-nitrophenetole is its function as an intermediate in organic synthesis. chemicalbook.com It is a key starting material in the production of o-phenetidine (B74808) (2-ethoxyaniline) through a chemical reduction process. google.comchemicalbook.com This transformation is typically achieved via catalytic hydrogenation or by using reducing agents like iron in an acidic medium, which selectively converts the nitro group (-NO₂) into an amino group (-NH₂). google.comchemicalbook.com

The synthesis of o-phenetidine from this compound is a critical step, as o-phenetidine itself is a versatile intermediate for a range of fine and specialty chemicals. nih.gov Patents describe manufacturing processes where o-nitrophenetole is subjected to catalytic hydrogenation to produce o-phenetidine, highlighting the industrial relevance of this specific conversion. google.com

Table 1: Key Synthetic Transformation of this compound

| Starting Material | Reaction Type | Product | Significance |

|---|---|---|---|

| This compound | Reduction (e.g., Catalytic Hydrogenation) | o-Phenetidine | Precursor for dyes and pharmaceuticals google.comchemicalbook.comsuzehg.com |

Production of Dyes and Pigments

While this compound is not a dye itself, it is an important precursor in the manufacturing of certain colorants. Its derivative, o-phenetidine, is used to produce a variety of dyes. nih.govsuzehg.com For instance, o-phenetidine is a known intermediate for azo dyes, which constitute the largest class of synthetic colorants used in the textile, printing, and paper industries. suzehg.comnih.gov Specific dyes prepared from o-phenetidine include Chromophore AS-VL, Alizarin Red 5G, and Fast Acid Blue R. suzehg.com The synthesis pathway involves converting this compound to o-phenetidine, which is then diazotized and coupled with other aromatic compounds to create the final dye molecules. guidechem.comresearchgate.net

Agrochemical and Pharmaceutical Applications

The utility of this compound extends to the life sciences, primarily through its role as a building block for active ingredients in pharmaceuticals and potentially in agrochemicals.

While related compounds like 2-nitrophenol (B165410) are used as intermediates in the synthesis of fungicides, specific, widely documented applications of this compound as a direct precursor for modern herbicides or fungicides are limited in publicly available literature. nih.govspectrumchemical.com The broader class of nitrophenols and their derivatives has been explored for phytotoxic activity, but the direct lineage from this compound to a commercial agrochemical is not clearly established.

A significant industrial application of this compound is in the pharmaceutical sector, where it serves as a precursor to drug intermediates. guidechem.com The reduction of this compound to o-phenetidine provides the necessary intermediate for synthesizing certain pharmaceutical agents. google.comchemicalbook.com Notably, o-phenetidine is used in the production of the antipyretic (fever-reducing) and analgesic (pain-relieving) drug phenacetin (B1679774), as well as the antiseptic compound rivanol. suzehg.comguidechem.com The synthesis of these drugs relies on the chemical scaffold provided by the o-phenetidine molecule, which is directly derived from this compound.

Table 2: Downstream Products Derived from this compound via o-Phenetidine

| Intermediate | End Product | Application Area |

|---|---|---|

| o-Phenetidine | Chromophore AS-VL | Dyes & Pigments suzehg.com |

| o-Phenetidine | Alizarin Red 5G | Dyes & Pigments suzehg.com |

| o-Phenetidine | Fast Acid Blue R | Dyes & Pigments suzehg.com |

| o-Phenetidine | Phenacetin | Pharmaceuticals (Analgesic) suzehg.com |

| o-Phenetidine | Rivanol | Pharmaceuticals (Antiseptic) suzehg.com |

Specialty Chemicals and Materials

Beyond its role in large-scale synthesis, this compound and its derivatives are utilized in the field of specialty chemicals. This compound itself can be used as a solvent in certain chemical processes. chemicalbook.com Furthermore, its para-isomer, p-nitrophenetole, is a known precursor to ethoxyquin (B1671625), a valuable antioxidant used to protect animal feeds from oxidative degradation. google.comtrea.com The derivative of this compound, o-phenetidine, is also noted for its role in synthesizing antioxidants for rubber. guidechem.com These applications, while not as large in volume as dye or pharmaceutical production, demonstrate the compound's versatility in creating high-performance specialty products.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2-Nitrophenetole typically involves the etherification of 2-nitrophenol (B165410). While effective, traditional methods often rely on harsh reagents and generate significant waste. The future of this compound synthesis lies in the adoption of green and sustainable chemistry principles. ijeab.comnih.gov

Future research should prioritize the development of novel catalytic systems for the etherification of 2-nitrophenol that offer high yields and selectivity under mild conditions. This includes the exploration of:

Heterogeneous Catalysts: The use of solid catalysts, such as metal oxides or supported metal nanoparticles, can simplify product purification and catalyst recycling, aligning with the principles of green chemistry. nih.gov Research into catalysts like nano-ZnO, Mg/La mixed oxides, and NaAlO2, which have shown success in related syntheses, could be adapted for this compound production. nih.gov

Phase-Transfer Catalysis: This technique can facilitate the reaction between the water-soluble 2-nitrophenolate (B253475) and an alkylating agent in an organic phase, potentially increasing reaction rates and reducing the need for harsh solvents.

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of related heterocyclic compounds and could be a promising avenue for the rapid and efficient synthesis of this compound. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control for nitration and other potentially hazardous reactions. nih.gov Investigating the continuous flow synthesis of this compound could lead to more efficient and safer industrial production.

A comparative analysis of potential green synthetic routes is presented in Table 1.

Table 1: Potential Green Synthetic Routes for this compound

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Easy catalyst separation and reuse, reduced waste. | Development of novel, stable, and selective solid catalysts. |

| Phase-Transfer Catalysis | Increased reaction rates, use of milder conditions. | Optimization of catalyst and solvent systems. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Exploration of solvent-free or green solvent conditions. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. | Design and optimization of continuous flow reactor systems. |

In-depth Mechanistic Understanding of Complex Photochemical and Biological Transformations

The environmental fate and potential biological activity of this compound are largely unknown. Research in this area is critical for assessing its environmental impact and potential for bioremediation.

Photochemical Transformations:

Studies on the photochemistry of 2-nitrophenol have revealed complex, solvent-dependent degradation pathways. mdpi.comrsc.org It is reasonable to assume that this compound undergoes similar photochemical transformations, but the presence of the ethoxy group will undoubtedly influence the reaction mechanisms. Future research should focus on:

Product Identification: Identifying the photoproducts of this compound in various environmental compartments (air, water, soil) under simulated sunlight.

Quantum Yield Determination: Measuring the efficiency of photodegradation to predict its persistence in the environment.

Mechanistic Studies: Utilizing advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, to elucidate the excited-state dynamics and reaction intermediates. mdpi.com Research has shown that the photochemical transformation of nitrophenols can be induced by nonradical species like singlet oxygen on particulate surfaces under visible light, a mechanism that should be investigated for this compound. pnas.orgresearchgate.net

Biological Transformations:

The bioremediation of nitroaromatic compounds is a topic of significant interest. ijeab.comfrontiersin.orgcore.ac.ukfrontiersin.org While numerous microorganisms have been identified that can degrade nitrophenols, the metabolic pathways for this compound have not been elucidated. researchgate.net Future research directions include:

Isolation and Characterization of Degrading Microorganisms: Screening for bacteria and fungi capable of utilizing this compound as a carbon or nitrogen source.

Metabolic Pathway Elucidation: Identifying the enzymes and intermediate metabolites involved in the biodegradation of this compound. This could involve reductive pathways, similar to those seen for other nitroaromatics, leading to the formation of amino derivatives. researchgate.net

Enzyme Engineering: Modifying the enzymes involved in the degradation pathway to enhance their efficiency and specificity for this compound.

Advanced Computational Modeling for Predictive Toxicology and Environmental Behavior

Computational toxicology offers a cost-effective and ethical alternative to animal testing for predicting the potential hazards of chemicals. azolifesciences.com Quantitative Structure-Activity Relationship (QSAR) models have been developed for various nitroaromatic compounds to predict their toxicity. nih.govnih.govimist.maresearchgate.net

Future research should focus on developing and validating QSAR models specifically for this compound and related nitroaromatic ethers. This would involve:

Descriptor Calculation: Generating a comprehensive set of molecular descriptors for this compound that capture its structural, electronic, and physicochemical properties.

Model Development: Utilizing machine learning algorithms, such as Support Vector Regression and ensemble models, to build predictive models for various toxicity endpoints (e.g., mutagenicity, carcinogenicity, acute toxicity). nih.govosti.govresearchgate.net

Model Validation: Rigorously validating the developed models using internal and external datasets to ensure their robustness and predictive power.

Environmental Fate Modeling: Using computational models to predict the partitioning of this compound in different environmental compartments (air, water, soil, and biota) and its potential for bioaccumulation.

The development of such models would provide a valuable tool for the early identification of potential risks associated with this compound and for prioritizing experimental testing. industrialchemicals.gov.aunih.govnih.govtoxicology.org

Integration of this compound in Advanced Functional Materials

While direct applications of this compound in advanced functional materials are not yet established, its chemical structure suggests potential as a versatile building block. The nitro group and the phenoxy ether moiety offer reactive sites for further chemical modification.

Future research could explore the following avenues:

Synthesis of Novel Dyes and Pigments: The chromophoric nature of the nitroaromatic system could be exploited to synthesize new colorants with specific absorption and emission properties.

Precursor for Biologically Active Molecules: this compound can serve as a starting material for the synthesis of more complex molecules with potential pharmaceutical or agricultural applications. For instance, the reduction of the nitro group to an amine opens up a wide range of synthetic possibilities for creating novel benzoxazole (B165842) derivatives or other heterocyclic systems. rsc.org

Monomers for Specialty Polymers: The functional groups on this compound could be modified to create monomers for the synthesis of polymers with unique optical, electronic, or thermal properties.

Comprehensive Epidemiological and Human Health Studies

There is a significant lack of data regarding the human health effects of this compound. The toxicological profile for nitrophenols published by the Agency for Toxic Substances and Disease Registry (ATSDR) highlights the absence of human studies and the limited nature of animal studies for 2-nitrophenol. cdc.govcdc.govnih.gov This data gap is even more pronounced for this compound.

To address this critical knowledge gap, future research should include:

Occupational Exposure Monitoring: Conducting studies to assess the levels of exposure to this compound in industrial settings where it is manufactured or used.

Epidemiological Studies: Investigating potential associations between occupational exposure to this compound and health outcomes in workers. mdpi.com

In Vivo and In Vitro Toxicological Studies: Performing comprehensive toxicological assessments of this compound using modern, guideline-compliant animal and in vitro studies to evaluate a range of endpoints, including acute and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. nih.gov

Biomarker Development: Identifying specific biomarkers of exposure and effect for this compound to facilitate human biomonitoring and health surveillance. cdc.gov

A summary of the key data gaps and future research needs is provided in Table 2.

Table 2: Data Gaps and Future Research Needs for this compound

| Area of Research | Identified Data Gaps | Recommended Future Research |

|---|---|---|

| Synthesis | Lack of dedicated green and sustainable synthetic routes. | Development of novel catalytic systems and process intensification. |

| Environmental Fate | Unknown photochemical and biological transformation pathways. | Mechanistic studies on degradation and bioremediation potential. |

| Toxicology | Absence of specific predictive models and experimental data. | Development of QSAR models and comprehensive toxicological testing. |

| Applications | Limited exploration in materials science. | Use as a building block for novel functional molecules and materials. |

| Human Health | No epidemiological or human exposure data. | Occupational exposure monitoring and comprehensive health effect studies. |

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound reactivity?

- Methodological Answer : Re-optimize computational parameters (e.g., DFT functionals, solvation models) to align with experimental conditions. Validate with benchmark datasets (e.g., NIST kinetics). Discuss limitations (e.g., neglect of entropy in gas-phase simulations) in the context of observed deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.